

# A Technical Guide to the Physicochemical Properties of 2-Amino-6-chlorophenol

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## Compound of Interest

Compound Name: 2-Amino-6-chlorophenol

Cat. No.: B183061

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This technical guide provides an in-depth overview of the available data regarding the melting and boiling points of **2-Amino-6-chlorophenol**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the challenges in sourcing experimental data for this specific compound, presents data for its isomers to provide context, details the standard methodologies for determining these physical properties, and includes a schematic for its synthesis.

## Physicochemical Data for Chlorinated Aminophenol Isomers

Experimentally determined melting and boiling points for **2-Amino-6-chlorophenol** (CAS: 38191-33-2) are not readily available in publicly accessible chemical databases. However, the physical properties of its isomers, 2-Amino-3-chlorophenol and 2-Amino-4-chlorophenol, can provide a useful reference for estimating its behavior.

Compound	CAS Number	Molecular Formula	Melting Point (°C)	Boiling Point (°C)
2-Amino-3-chlorophenol	56962-00-6	C <sub>6</sub> H <sub>6</sub> ClNO	122 °C[1]	242.6 °C at 760 mmHg[1]
2-Amino-4-chlorophenol	95-85-2	C <sub>6</sub> H <sub>6</sub> ClNO	136-141 °C[2]	276.8 °C at 760 mmHg[2]

# Experimental Protocols for Melting and Boiling Point Determination

The determination of melting and boiling points is a fundamental technique for the characterization and purity assessment of chemical compounds.

## 2.1. Melting Point Determination

A compound's melting point is the temperature at which it transitions from a solid to a liquid state. Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.

Methodology: Capillary Method using a Mel-Temp Apparatus

- **Sample Preparation:** A small amount of the dried, crystalline **2-Amino-6-chlorophenol** is finely ground and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a Mel-Temp apparatus, which is equipped with a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

## 2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Similar to the melting point, a sharp boiling point is indicative of a pure compound.

Methodology: Micro Boiling Point Determination (Capillary Method)

- **Sample Preparation:** A small volume (a few milliliters) of the liquid sample is placed into a small test tube.
- **Apparatus Setup:** A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.
- **Heating:** The assembly is heated in a liquid bath (e.g., paraffin oil). As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
- **Observation:** The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[3]

## Synthesis of 2-Amino-6-chlorophenol

**2-Amino-6-chlorophenol** is a valuable intermediate in organic synthesis, particularly in the production of dyes.[4] A common laboratory-scale synthesis involves the reduction of 2-chloro-6-nitrophenol.

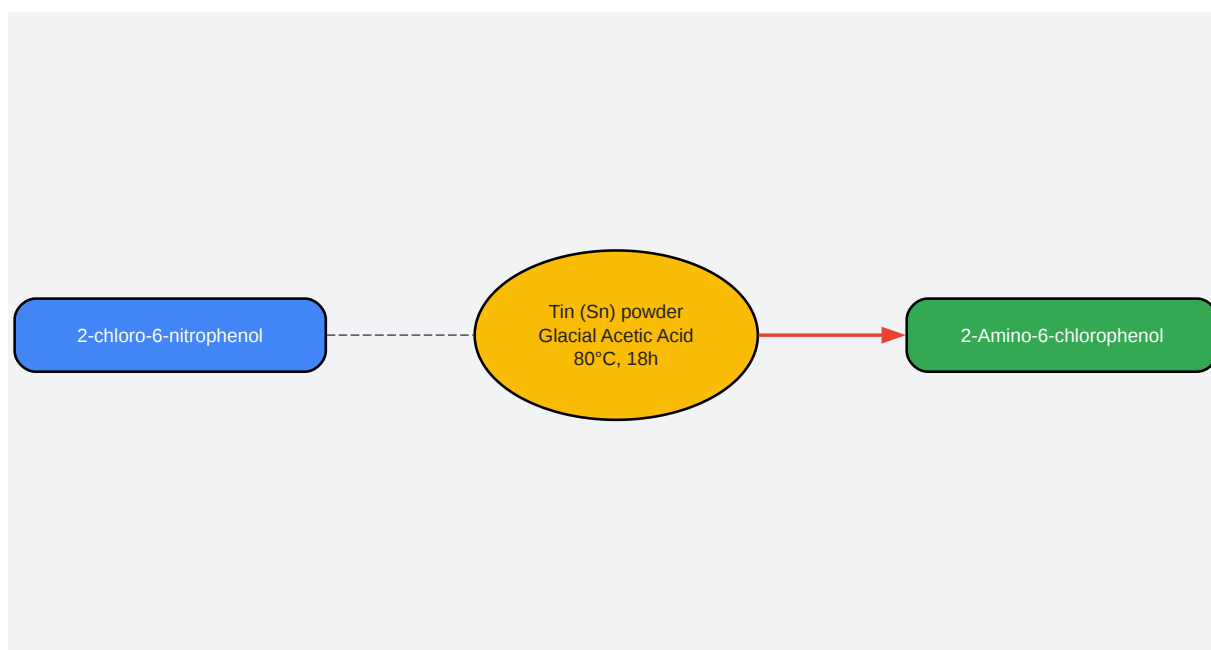
### General Procedure:

- 2-chloro-6-nitrophenol is mixed with a reducing agent, such as tin powder, in a suitable solvent like glacial acetic acid.[5]
- The reaction mixture is heated (e.g., to 80°C) and stirred for an extended period (e.g., 18 hours) to ensure the complete reduction of the nitro group to an amino group.[5]
- Upon completion, the reaction mixture is diluted with water and filtered to remove any insoluble materials.[5]
- The product is then extracted from the aqueous filtrate using an organic solvent, such as ethyl acetate.[5]
- The combined organic phases are washed, dried, and concentrated under reduced pressure.  
[5]

- The crude product can be further purified by techniques like column chromatography to yield **2-amino-6-chlorophenol** as a crystalline solid.[5]

## Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation in the synthesis of **2-Amino-6-chlorophenol** from 2-chloro-6-nitrophenol.



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Caption: Synthesis of **2-Amino-6-chlorophenol** via reduction.

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## References

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